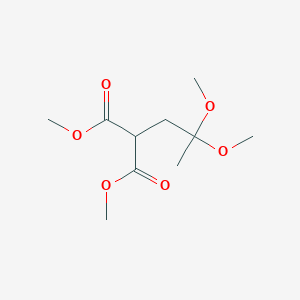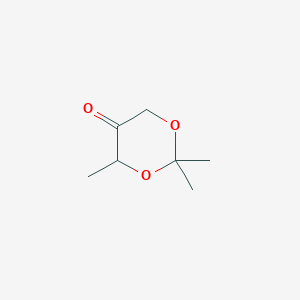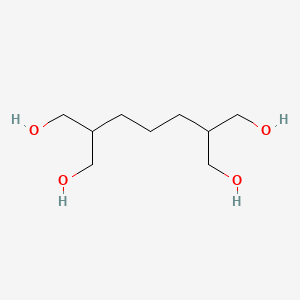
2,6-Bis(hydroxymethyl)heptane-1,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(hydroxymethyl)heptane-1,7-diol is an organic compound with the molecular formula C9H20O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is also known as a derivative of heptane, a seven-carbon alkane. The presence of hydroxyl groups makes it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(hydroxymethyl)heptane-1,7-diol can be achieved through several methods. One common approach involves the reduction of 2,6-diformylheptane using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,6-diformylheptane. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(hydroxymethyl)heptane-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the hydroxyl groups into alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2,6-diformylheptane or 2,6-dicarboxyheptane.
Reduction: Formation of heptane derivatives with reduced hydroxyl groups.
Substitution: Formation of 2,6-dichloroheptane or other substituted derivatives.
Applications De Recherche Scientifique
2,6-Bis(hydroxymethyl)heptane-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis(hydroxymethyl)heptane-1,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in the formation of hydrogen-bonded networks. Additionally, its reactivity allows it to undergo various chemical transformations, enabling its use in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Heptanediol: A similar diol with hydroxyl groups at the terminal positions.
2,5-Bis(hydroxymethyl)hexane: A diol with hydroxyl groups at the 2 and 5 positions of a six-carbon chain.
2,4-Bis(hydroxymethyl)pentane: A diol with hydroxyl groups at the 2 and 4 positions of a five-carbon chain.
Uniqueness
2,6-Bis(hydroxymethyl)heptane-1,7-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and makes it a valuable intermediate in various synthetic pathways.
Propriétés
Numéro CAS |
120626-28-0 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2,6-bis(hydroxymethyl)heptane-1,7-diol |
InChI |
InChI=1S/C9H20O4/c10-4-8(5-11)2-1-3-9(6-12)7-13/h8-13H,1-7H2 |
Clé InChI |
GAJDLGHYBMLPNM-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CO)CO)CC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

ethanimidamide](/img/structure/B14280755.png)

![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)
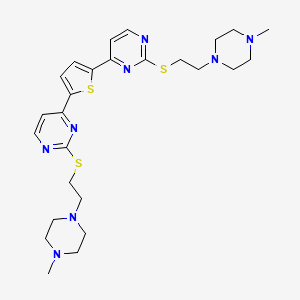

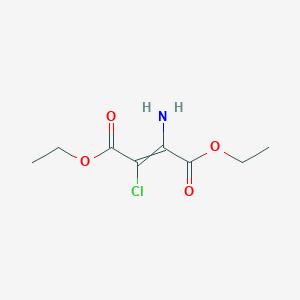
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
